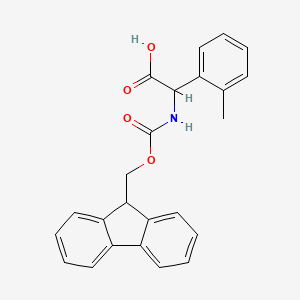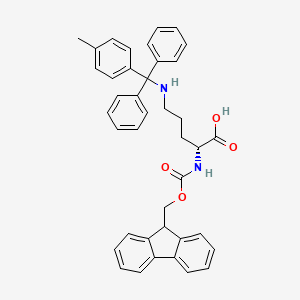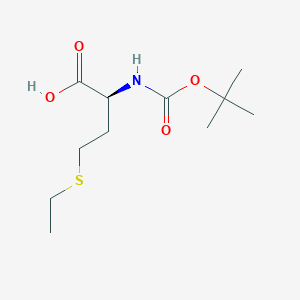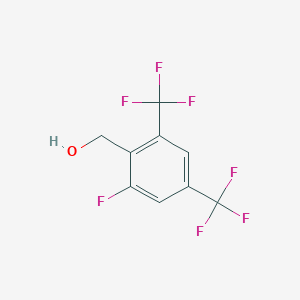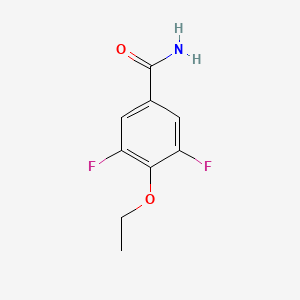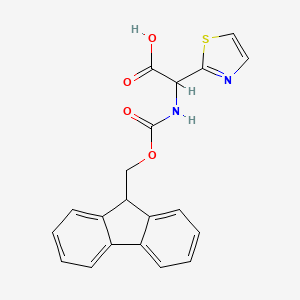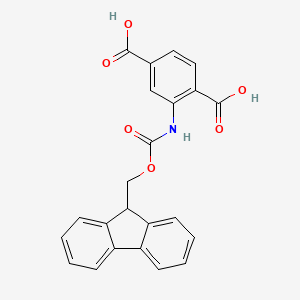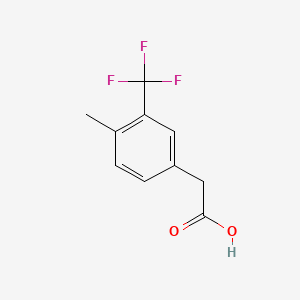
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid
Descripción general
Descripción
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction output can be purified by extraction and distillation under reduced pressure rather than column chromatography, and the product could be used directly in the next hydrolysis reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C . It has a molar refractivity of 42.3±0.3 cm3 and a molar volume of 150.4±3.0 cm3 .Aplicaciones Científicas De Investigación
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of drugs, as well as in the synthesis of other organic compounds. It is also used as a catalyst in organic reactions. This compound has been used in the synthesis of anti-inflammatory drugs, antibiotics, and antiviral agents. Additionally, this compound has been used in the study of enzymes, protein folding, and gene regulation.
Mecanismo De Acción
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid acts as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the reaction. This inhibition can be reversible or irreversible depending on the concentration of the compound and the enzyme. Additionally, this compound can interact with other molecules, such as proteins, and can modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in biochemical pathways. Additionally, this compound has been shown to have anti-inflammatory and antimicrobial effects. It has also been shown to have effects on gene expression and protein folding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in a variety of forms. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with caution. Additionally, the concentrations of this compound used in experiments must be carefully monitored in order to avoid toxicity.
Direcciones Futuras
2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid has many potential future directions. One potential direction is to investigate the use of this compound as an anti-cancer agent. Additionally, this compound could be used to develop new drugs and therapeutic agents. Additionally, this compound could be used in the study of gene regulation and protein folding. Finally, this compound could be used to develop new methods of synthesizing organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCOLUWREQNZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674005 | |
| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000544-72-8 | |
| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



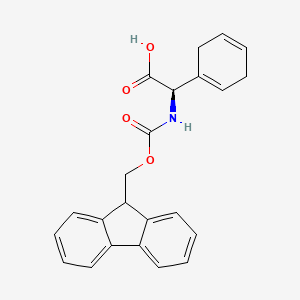

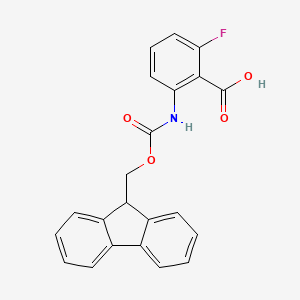
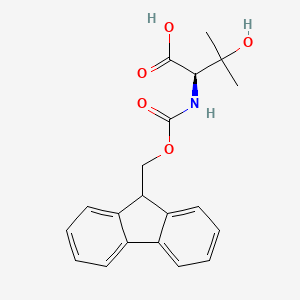

![3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390376.png)
